molecular formula C5H7NOS B6236449 (3-methyl-1,2-oxazol-4-yl)methanethiol CAS No. 2353218-24-1

(3-methyl-1,2-oxazol-4-yl)methanethiol

Cat. No.: B6236449
CAS No.: 2353218-24-1
M. Wt: 129.2
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Description

(3-Methyl-1,2-oxazol-4-yl)methanethiol is a heterocyclic thiol derivative containing a 1,2-oxazole (isoxazole) ring substituted with a methyl group at the 3-position and a methanethiol (-CH₂SH) moiety at the 4-position. The compound is of interest in organic synthesis, materials science, and medicinal chemistry due to the reactivity of its thiol group and the electronic effects of the isoxazole ring. Isoxazoles are known for their stability, aromaticity, and role as bioisosteres in drug design, while the thiol group enables participation in nucleophilic reactions, metal coordination, and redox processes .

Properties

CAS No.

2353218-24-1

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1,2-oxazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-formyl-1,2-oxazole with a thiol reagent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1,2-oxazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

    Addition: Catalysts such as transition metals may be employed to facilitate the addition reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted oxazole derivatives.

    Addition: Thioethers or other sulfur-containing compounds.

Scientific Research Applications

(3-methyl-1,2-oxazol-4-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-methyl-1,2-oxazol-4-yl)methanethiol involves its interaction with molecular targets through its thiol group and oxazole ring. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3-methyl-1,2-oxazol-4-yl)methanethiol, comparisons are drawn with structurally or functionally related compounds, including thiol-containing heterocycles and isoxazole derivatives.

Table 1: Key Properties of this compound and Analogues

Compound Core Structure Functional Groups Reactivity/Applications Biological Relevance
This compound 1,2-Oxazole -CH₂SH, -CH₃ Nucleophilic substitution, metal binding Potential enzyme inhibition
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate 1,3,4-Oxadiazole -SC(O)-, -OCH₃ Acyl transfer, photophysical applications Synthetic intermediate
Methanethiol (CH₃SH) Aliphatic thiol -SH Microbial metabolism, sulfur cycling Inhibitor of methane oxidation

Structural and Functional Analysis

Core Heterocycle Differences :

  • The 1,2-oxazole ring in the target compound contrasts with the 1,3,4-oxadiazole in the carbothioate derivative . The 1,2-oxazole’s reduced symmetry and electron-withdrawing nitrogen may enhance thiol acidity compared to 1,3,4-oxadiazole systems.
  • Methanethiol lacks a heterocyclic backbone, limiting its stability and directing its reactivity toward microbial detoxification pathways .

Thiol Group Reactivity :

  • In this compound, the thiol’s nucleophilicity is modulated by the electron-deficient isoxazole ring, favoring metal coordination (e.g., with transition metals) over disulfide formation.
  • In contrast, the 1,3,4-oxadiazole carbothioate features a thioester group (-SC(O)-), enabling acyl transfer reactions but reduced nucleophilicity.

Biological Interactions: Methanethiol is metabolized by methanotrophs via methanethiol oxidase (MtoX) to mitigate toxicity, a pathway absent in aromatic thiols like the target compound . Isoxazole-containing thiols may inhibit enzymes through covalent binding (e.g., cysteine proteases), though direct evidence for this compound is lacking.

Crystallographic and Computational Insights

  • Hydrogen-bonding patterns in similar compounds (e.g., S–H⋯N interactions) could be analyzed using graph-set theory .

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